molecular formula C17H14N2O2 B4268331 2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide

2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B4268331
M. Wt: 278.30 g/mol
InChI Key: XSUNHLYNGLFVPZ-UHFFFAOYSA-N
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Description

2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its chromene core, which is fused with an imino and carboxamide functional group, making it a versatile scaffold for various biological activities.

Properties

IUPAC Name

2-imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)19-17(20)13-10-12-7-3-5-9-15(12)21-16(13)18/h2-10,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUNHLYNGLFVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 2-amino-N-(2-methylphenyl)benzamide with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of a cyclization reaction where the starting materials are heated in the presence of a catalyst such as acetic anhydride or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques like recrystallization or chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted chromene compounds, each with potential biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell death. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological activities compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable scaffold in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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